4-(Ethylsulfanyl)piperidine-4-carboxylic acid
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Overview
Description
4-(Ethylsulfanyl)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with an ethylsulfanyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)piperidine-4-carboxylic acid typically involves the introduction of the ethylsulfanyl group to a piperidine ring followed by carboxylation. One common method involves the reaction of piperidine with ethylthiol in the presence of a base to form the ethylsulfanyl-piperidine intermediate. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Ethylsulfanyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A piperidine derivative with a carboxylic acid group.
Piperidine-4-carboxylic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
4-(Ethylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
4-ethylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2S/c1-2-12-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
LHMPXNGSDCRTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
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